Technical Guide: S-(2-methylphenyl) ethanethioate
Technical Guide: S-(2-methylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-(2-methylphenyl) ethanethioate, a thioester of significant interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this ortho-substituted isomer, this document focuses on its synthesis, characterization, and physicochemical properties, drawing upon established chemical principles and data from closely related analogs. A detailed, adaptable experimental protocol for its synthesis is presented, alongside expected analytical characterization data. Notably, a specific CAS number for S-(2-methylphenyl) ethanethioate is not readily found in public databases, with most available information pertaining to its para-isomer, S-(4-methylphenyl) ethanethioate (CAS No. 10436-83-6). This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this compound.
Introduction
S-Aryl thioacetates are a class of organosulfur compounds that serve as important intermediates in organic synthesis. They are relatively stable, crystalline solids or high-boiling liquids, making them easier to handle and purify compared to the often malodorous and easily oxidized thiols. The thioester functionality can be readily cleaved under basic conditions to liberate the corresponding thiol, which can then be used in a variety of subsequent reactions, such as nucleophilic substitutions, additions to unsaturated systems, or in the formation of self-assembled monolayers.
This guide specifically focuses on S-(2-methylphenyl) ethanethioate, the ortho-tolyl analog of this class of compounds. While data on the para- and meta-isomers are more prevalent, the unique steric and electronic properties conferred by the ortho-methyl group make this a compound of interest for applications in materials science, medicinal chemistry, and catalysis.
Physicochemical Properties
Direct experimental data for S-(2-methylphenyl) ethanethioate is scarce. However, the properties of the closely related para-isomer, S-(4-methylphenyl) ethanethioate, provide a reasonable estimate of its expected characteristics.
| Property | Value (for S-(4-methylphenyl) ethanethioate) | Data Source |
| CAS Number | 10436-83-6 | PubChem[1] |
| Molecular Formula | C₉H₁₀OS | PubChem[1] |
| Molecular Weight | 166.24 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | BOC Sciences[2] |
| Boiling Point | 121 °C at 14 Torr | ChemicalBook[3] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | ChemicalBook[3] |
| Purity | ≥ 95% | BOC Sciences[2] |
| Storage | Room temperature, sealed well | BOC Sciences[2] |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of S-(2-methylphenyl) ethanethioate, adapted from general procedures for the acylation of thiols.
3.1. Synthesis of S-(2-methylphenyl) ethanethioate
This procedure involves the reaction of 2-methylthiophenol with acetyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
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2-Methylthiophenol (o-thiocresol)
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Acetyl chloride
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Triethylamine or Pyridine (as a base)
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Dichloromethane (DCM) or Diethyl ether (as a solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 eq) in anhydrous dichloromethane (DCM).
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Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylthiophenol) is consumed.
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Upon completion, quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure S-(2-methylphenyl) ethanethioate.
Characterization
The following table outlines the expected analytical data for the characterization of S-(2-methylphenyl) ethanethioate, based on the known data for similar S-aryl thioacetates.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.4 ppm, 4H), methyl protons on the aromatic ring (singlet, ~2.4 ppm, 3H), acetyl protons (singlet, ~2.3 ppm, 3H). |
| ¹³C NMR | Carbonyl carbon (~195 ppm), aromatic carbons (~125-140 ppm), methyl carbon on the aromatic ring (~20 ppm), acetyl methyl carbon (~30 ppm). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 166. Key fragmentation peaks corresponding to the loss of the acetyl group (m/z = 123) and the thiomethylphenyl cation (m/z = 123). |
| Infrared (IR) Spectroscopy | Strong carbonyl stretch (~1690 cm⁻¹), C-S stretch (~600-800 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹). |
Signaling Pathways and Biological Activity
A thorough review of the scientific literature did not reveal any specific studies on the biological activity or the involvement of S-(2-methylphenyl) ethanethioate in any signaling pathways. Research in this area is warranted to explore the potential of this compound in drug discovery and development.
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis and a general workflow for the preparation and characterization of S-(2-methylphenyl) ethanethioate.
Conclusion
S-(2-methylphenyl) ethanethioate represents an interesting synthetic target for which detailed experimental data is not widely available. This technical guide provides a practical foundation for its synthesis and characterization based on established chemical principles and data from its close structural isomer. The provided experimental protocol and expected analytical data will be valuable for researchers aiming to prepare and study this compound. Further investigation into its biological properties and potential applications is encouraged to expand the understanding of this and other related S-aryl thioacetates.
